1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole
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Overview
Description
1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole, also known as GW501516 or Endurobol, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed to treat metabolic and cardiovascular diseases, but it gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance.
Scientific Research Applications
Antifungal and Antimicrobial Applications
Compounds similar to 1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole have been investigated for their antifungal and antimicrobial properties. For instance, imazalil, a compound with a somewhat similar structure, demonstrated high in vitro activity against pathogenic fungi and bacteria, showcasing its potential as an antifungal agent (Thienpont et al., 1981). Another study focused on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014). These studies highlight the potential of benzimidazole derivatives and related compounds in developing new antifungal and antimicrobial agents.
Anticancer Research
Compounds within the benzimidazole family have also been explored for their anticancer potential. For example, novel thiadiazoles and thiazoles incorporating pyrazole moiety were synthesized and evaluated as anticancer agents, showing promising results against specific cancer cell lines (Gomha et al., 2014). This indicates the relevance of exploring this compound and related structures for potential anticancer applications.
Anaesthetic Applications in Cold-blooded Vertebrates
The anaesthetic properties of related compounds have also been studied, particularly in cold-blooded vertebrates. Propoxate, a compound with a similar naming convention, was found to be a potent, polyvalent, and safe anaesthetic in cold-blooded vertebrates, significantly more potent than other anaesthetics like Tricaine (Thienpont & NIEMEGEERS, 1965). This suggests that compounds like this compound could have potential applications in veterinary medicine, particularly for procedures involving cold-blooded animals.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), a chlorphenoxy group pesticide, are commonly used selective herbicides . The targets of these compounds are usually broadleaf weeds .
Mode of Action
Compounds with similar structures, such as 2,4-d, are systemic herbicides that kill most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Biochemical Pathways
Similar compounds like 2,4-d are known to disrupt plant growth by over-stimulating the plant’s growth proteins .
Pharmacokinetics
Similar compounds like 2,4-d are known to be readily absorbed and distributed throughout the plant, leading to uncontrolled growth and eventual death .
Result of Action
Similar compounds like 2,4-d are known to cause uncontrolled growth in plants, leading to their eventual death .
Action Environment
Similar compounds like 2,4-d are known to be effective in various environmental conditions and are widely used in many countries around the world .
properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13(2)18-20-16-5-3-4-6-17(16)21(18)11-12-22-15-9-7-14(19)8-10-15/h3-10,13H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTQYKSUEUKMKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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